Product packaging for Vitispirane(Cat. No.:CAS No. 65416-59-3)

Vitispirane

Cat. No.: B1609481
CAS No.: 65416-59-3
M. Wt: 192.3 g/mol
InChI Key: DUPDJVDPPBFBPL-UHFFFAOYSA-N
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Description

Vitispirane is a C13-norisoprenoid, a class of volatile aroma compounds known for their significant contribution to the flavor profiles of wines and other food products . This compound is characterized by its molecular formula of C13H20O and a molecular weight of 192.30 g/mol . It is typically described as a colorless to pale yellow solid with a complex odor profile that includes floral, fruity, earthy, and woody notes . In research, this compound is of principal interest in the fields of viticulture, enology, and food science. It is a key compound for investigating the aromatic evolution of wines, particularly during the aging process . Alongside other norisoprenoids like β-damascenone and TDN (1,1,6-trimethyl-1,2-dihydronaphthalene), this compound contributes to the complex tertiary aromas that develop in bottled wine, which are crucial to a wine's terroir and quality . Its formation occurs through the enzymatic and oxidative cleavage of carotenoid precursors in grape berries . Studies on winemaking techniques, such as prolonged maceration and barrel aging, monitor this compound to understand how production methods influence the final sensory characteristics of wine . This product is provided for research applications only. It is intended for use in analytical standards, sensory studies, and investigations into the biosynthetic pathways of norisoprenoids. Safety Notice: This product is strictly for laboratory research use (RUO). It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O B1609481 Vitispirane CAS No. 65416-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,6-trimethyl-10-methylidene-1-oxaspiro[4.5]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h5-6,11H,1,7-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPDJVDPPBFBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(O1)C(=C)C=CCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867153
Record name Vitispirane
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Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

258.00 to 259.00 °C. @ 760.00 mm Hg
Record name Vitispirane
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URL http://www.hmdb.ca/metabolites/HMDB0036818
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

65416-59-3
Record name Vitispirane
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Record name Vitispirane
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Record name Vitispirane
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URL https://comptox.epa.gov/dashboard/DTXSID80867153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vitispirane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

49.00 °C. @ 760.00 mm Hg
Record name Vitispirane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Contextualization Within the C13 Norisoprenoid Class of Organic Compounds

Vitispirane is classified as a C13-norisoprenoid, a diverse and significant class of aromatic compounds. ucdavis.edu Norisoprenoids are derived from the degradation of carotenoids, which are pigments found in many plants, including grapes. ucdavis.eduucdavis.edu Specifically, C13-norisoprenoids are formed through the enzymatic or photochemical breakdown of these larger carotenoid molecules, such as β-carotene and lutein. ucdavis.eduucdavis.edu This process often occurs as grapes ripen and continues during fermentation and aging of wine. ucdavis.edu

The formation of this compound and other C13-norisoprenoids is often initiated from non-volatile glycosidic precursors present in grapes. oeno-one.euopenagrar.de These precursors are essentially the aromatic compound bound to a sugar molecule, rendering them non-aromatic. ucdavis.edu Through the processes of hydrolysis, either by enzymes or acid catalysis during winemaking and aging, the aromatic portion is released. ucdavis.eduoeno-one.eu

Key C13-Norisoprenoids and their Aroma Descriptors
CompoundCommon Aroma Descriptors
This compoundCamphor, eucalyptus, spice, wood ucdavis.eduucdavis.edumdpi.com
β-DamascenoneFlowery, fruity, cooked apple ucdavis.edupreprints.org
1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN)Petrol, kerosene (B1165875) ucdavis.eduucdavis.edu
β-IononeViolet, raspberry preprints.orgmdpi.com

Historical Trajectories and Milestones in Vitispirane Scientific Inquiry

The scientific investigation of vitispirane is closely linked to the broader study of wine aroma and the role of C13-norisoprenoids. A significant milestone was the identification of this compound as an important contributor to the flavor of wine, particularly in relation to wine maturation. researchgate.net Its presence has also been documented in other natural sources such as vanilla, roses, quince juice, and liana. researchgate.net

Early research focused on identifying and quantifying these potent aroma compounds in various grape varieties and wines. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has been crucial for detecting and measuring the low concentrations of this compound and its counterparts. ucdavis.eduresearchgate.net

A pivotal area of research has been understanding the formation pathways of this compound. Scientists discovered that this compound, along with TDN, is biosynthetically related and their concentrations tend to increase during bottle aging, especially in Riesling wines. researchgate.net A significant breakthrough was the realization that these compounds are generated from non-volatile precursors in the grapes. openagrar.de Subsequent research has focused on identifying these specific precursors. For instance, studies have identified glycoconjugated forms of diastereoisomeric 1-(3-hydroxybutyl)-6,6-dimethyl-2-methylene-3-cyclohexen-1-ols as natural this compound precursors in Riesling wine. openagrar.de Model degradation studies have shown that under the acidic conditions of wine, these precursors readily form isomeric vitispiranes. openagrar.de

The synthesis of this compound and its isomers in the laboratory has also been a notable achievement, allowing for more detailed studies of its chemical and sensory properties. researchgate.netbeilstein-journals.org For example, the synthesis of the two diastereoisomers of this compound revealed that they have distinct aromas. winetocellar.co.nz

Fundamental Significance of Vitispirane in Contemporary Chemical Research

Enantiomeric and Diastereoisomeric Forms of this compound

This compound possesses two stereocenters, leading to the existence of four possible stereoisomers. These stereoisomers are grouped into two pairs of enantiomers, which are also diastereomers of each other. masterorganicchemistry.comoregonstate.edu The two diastereomeric pairs are commonly referred to as cis-vitispirane and trans-vitispirane, denoting the relative orientation of the substituents on the spirocyclic ring system. nih.govkobv.de

The enantiomers within each diastereomeric pair are non-superimposable mirror images of each other. byjus.com For instance, the enantiomer of (2R,5S)-vitispirane is (2S,5R)-vitispirane. Diastereomers, on the other hand, are stereoisomers that are not mirror images. byjus.com Therefore, the cis and trans isomers of this compound are diastereomers. kobv.de These stereochemical differences significantly influence the olfactory properties of each isomer. Research has shown that the trans pair of this compound diastereoisomers is characterized by an aroma of exotic flowers with an earthy, woody undertone, while the cis pair exhibits a fresher, more intense green chrysanthemum-like scent. kobv.de Further studies have described the aroma of pure (R,R)- and (S,S)-vitispirane as floral and fruity, whereas (S,R)- and (R,S)-vitispirane impart a strong scent of exotic flowers and a woody tone. nih.gov

Chiral Centers and Molecular Configuration of this compound

The chirality of this compound arises from two specific carbon atoms within its molecular structure that are chiral centers. A chiral center is a carbon atom that is attached to four different groups. echemi.com In the case of this compound, these chiral centers are located at the C2 and C5 positions of the spiro-ether ring system. The specific three-dimensional arrangement of the atoms or groups attached to these chiral centers determines the absolute configuration of each stereoisomer, which is designated using the Cahn-Ingold-Prelog (R/S) priority rules.

The four stereoisomers of this compound are:

(2R, 5R)-vitispirane

(2S, 5S)-vitispirane

(2R, 5S)-vitispirane

(2S, 5R)-vitispirane

The (2R, 5R) and (2S, 5S) isomers constitute one enantiomeric pair, while the (2R, 5S) and (2S, 5R) isomers form the other. The relationship between these pairs is diastereomeric. The determination of the absolute stereochemistry of these isomers has been achieved through methods such as circular dichroism spectroscopy. researchgate.net

Stereoselective Synthesis Methodologies for this compound Isomers

The distinct sensory profiles of the different this compound isomers have driven the development of stereoselective synthesis methods to obtain them in high purity. mdpi.comnih.gov These methods aim to control the formation of specific stereoisomers, a critical aspect for both research and potential industrial applications.

Strategies for Diastereoisomer Separation and Isolation

The separation of this compound diastereoisomers has been noted as a challenging task. beilstein-journals.orgbeilstein-journals.org However, various chromatographic techniques have been successfully employed to isolate the cis and trans forms. Preparative High-Performance Liquid Chromatography (HPLC) has been utilized for the final separation of this compound diastereoisomers. openagrar.de Additionally, multi-layer coil countercurrent chromatography followed by HPLC has been used to separate the synthetic precursors of this compound, which then lead to the individual diastereomeric racemates. researchgate.net Gas chromatography has also been reported for the separation of racemic this compound. beilstein-journals.org More advanced techniques, such as HPLC with a chiral stationary phase, have enabled the separation of racemic mixtures of this compound and its derivatives. beilstein-journals.orgbeilstein-journals.org

Asymmetric Synthesis Approaches Towards this compound Enantiomers

Asymmetric synthesis refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over the other. uou.ac.in The development of such methods for this compound is crucial for obtaining optically pure isomers.

One notable approach involves the palladium(II)-catalyzed intramolecular oxaspirocyclization of a diene alcohol precursor. acs.org The outcome of this reaction is highly dependent on the solvent system used. For instance, using a water-acetic acid mixture leads to the formation of a mixture of diastereomeric alcohols, while conducting the reaction in water with a strong, non-nucleophilic acid yields a mixture of this compound diastereomers. acs.org An alternative procedure using lithium chloride and potassium carbonate has been shown to preferentially form one of the this compound diastereomers. acs.org

The development of these stereoselective synthetic routes is essential for further investigating the specific sensory contributions of each this compound isomer and for their potential use in the flavor and fragrance industry.

Carotenoid Metabolism as a Primary Source of this compound Precursors

The carbon skeleton of this compound originates from the degradation of C40 carotenoids, which are essential pigments in grapevines involved in photosynthesis and photoprotection. researchgate.netnih.gov The breakdown of these carotenoids, either through enzymatic action or non-enzymatic oxidation, yields a variety of smaller, often aromatic, compounds known as apocarotenoids, which include the C13-norisoprenoids. nih.govacs.org

The key enzymes responsible for the cleavage of carotenoids into norisoprenoid precursors are the Carotenoid Cleavage Dioxygenases (CCDs). nih.govfrontiersin.org These non-heme iron enzymes catalyze the oxidative cleavage of specific double bonds within the carotenoid molecule. nih.govresearchgate.net In the grapevine Vitis vinifera, several CCD genes have been identified and characterized, including VvCCD1, VvCCD4a, and VvCCD4b. frontiersin.org

Research has shown that these enzymes have distinct substrate specificities and cleavage activities, leading to the formation of various C13-apocarotenoids that serve as intermediates. For instance, recombinant VvCCD1 has been shown to cleave zeaxanthin (B1683548) to produce 3-hydroxy-β-ionone. nih.gov While a direct, single-step enzymatic cleavage of a carotenoid to a this compound precursor has not been fully elucidated, it is the action of this family of enzymes that initiates the degradation cascade leading to the C13 compounds that are later transformed into this compound. researchgate.net

**Table 1: Characterized Carotenoid Cleavage Dioxygenases (CCDs) from *Vitis vinifera***

Enzyme Known Substrates Major Cleavage Products Reference(s)
VvCCD1 Zeaxanthin, Lutein, β-carotene, Lycopene, ε-carotene 3-hydroxy-β-ionone, β-ionone, 6-methyl-5-hepten-2-one (B42903) (MHO) frontiersin.orgnih.gov
VvCCD4a Lycopene, ε-carotene 6-methyl-5-hepten-2-one (MHO), β-ionone frontiersin.org
VvCCD4b β-carotene, Lycopene β-ionone, β-cyclocitral, 6-methyl-5-hepten-2-one (MHO) researchgate.net

The C13-norisoprenoids are derived from the degradation of several common grape carotenoids. researchgate.net The primary C40 carotenoids that serve as the foundational substrates for these reactions include β-carotene, lutein, violaxanthin, and neoxanthin (B191967). researchgate.net Through oxidative cleavage by CCDs, these molecules are broken down into smaller fragments. researchgate.net For example, the degradation of neoxanthin is known to be a pathway leading to β-damascenone, another important C13-norisoprenoid, and similar degradative pathways from these parent carotenoids are believed to generate the necessary C13 skeleton for this compound. acs.org

Glycosidic Precursors and Their Hydrolytic Release of this compound

In grapes and young wine, the immediate precursors to this compound exist as non-volatile, odorless glycoconjugates. openagrar.deajevonline.org These glycosides act as a latent reservoir of aroma, which is released during aging. mdpi.com The release occurs through the hydrolytic cleavage of the sugar moiety, freeing the aglycone, which then undergoes chemical rearrangement to form the final this compound structure. openagrar.de

Research has successfully identified several key glycosidically bound precursors that yield this compound upon hydrolysis. Studies on Riesling wine have been particularly fruitful in isolating and characterizing these compounds. openagrar.deajevonline.org It has been demonstrated that multiple precursors can lead to the formation of this compound, indicating a complex network of pathways. ajevonline.org

Key identified this compound progenitors include:

Glycosidically bound forms of megastigm-5-ene-3,4,9-triol. openagrar.de

Glycosides of isomeric 3-hydroxytheaspiranes. openagrar.de

Glycoconjugated diastereomers of 1-(3-hydroxybutyl)-6,6-dimethyl-2-methylene-3-cyclohexen-1-ol, which were identified as novel natural precursors in Riesling wine. openagrar.de

Table 2: Identified Glycosidic Precursors of this compound

Precursor Aglycone Found In Notes Reference(s)
Megastigm-5-ene-3,4,9-triol Riesling Wine One of the first identified potential precursors. openagrar.de
3-Hydroxytheaspiranes Riesling Wine Isomeric forms contribute to this compound formation. openagrar.de
1-(3-Hydroxybutyl)-6,6-dimethyl-2-methylene-3-cyclohexen-1-ol Riesling Wine Identified as a significant precursor that readily forms this compound under wine pH conditions. openagrar.de

During wine aging, the acidic environment (typically pH 2.9-4.0) facilitates the slow, acid-catalyzed hydrolysis of glycosidic precursors. frontiersin.org This process involves the protonation of the glycosidic oxygen, followed by the cleavage of the bond linking the sugar to the aglycone. researchgate.net Once the aglycone is released, it is often in an unstable form and undergoes further chemical transformations. openagrar.de Model degradation studies using synthetic precursors at a pH of 3.2 have shown the easy formation of isomeric vitispiranes. openagrar.de The reaction pathway often involves dehydration and cyclization of the aglycone to yield the stable spiro-ether structure characteristic of this compound. openagrar.de The rate of this hydrolysis is slow under cellaring conditions but can be accelerated by heat, which is a technique often used in research to estimate the potential for aroma formation. csic.es

In addition to acid-catalyzed reactions, the release of this compound from its glycosidic precursors can be mediated by enzymes. mdpi.com Glycosidases, which are enzymes that hydrolyze glycosidic bonds, can be naturally present from the grapes, introduced by yeasts during fermentation, or added exogenously by winemakers. mdpi.commdpi.com Different yeast strains, including non-Saccharomyces species, can exhibit varying levels of glycosidase activity, influencing the final aroma profile of the wine. mdpi.com Enzymatic hydrolysis cleaves the sugar from the progenitor molecule, releasing the aglycone, which can then rearrange to form this compound, similar to the outcome of acid hydrolysis. researchgate.netacs.org The specific site of the glycosidic linkage on the aglycone can significantly affect the reactivity of the conjugate and its susceptibility to enzymatic cleavage. acs.org

Proposed Biosynthetic Routes for this compound Isomers in Biological Systems

This compound, a C13-norisoprenoid, is understood to originate from the degradation of C40 carotenoids, which are synthesized in plant plastids via the methyl-erythritol-phosphate (MEP) pathway. nih.gov The direct precursors to this compound are not the carotenoids themselves, but rather a series of intermediate, non-volatile glycosylated compounds that form through enzymatic or photo-oxidative cleavage of carotenoids like neoxanthin and violaxanthin. winetocellar.co.nzajevonline.orgfrontiersin.org

Several key glycosylated precursors have been identified, which, through a series of chemical transformations, lead to the formation of this compound isomers. One proposed pathway begins with the carotenoid neoxanthine, which degrades to form odorless precursors such as megastigm-4-en-3,6,9-triol, stored in grapes as both 3-O- and 9-O-β-D-glucopyranosides. winetocellar.co.nz

A proposed pathway for the formation of this compound from the 3-O-glucoside of megastigm-4-en-3,6,9-triol involves an acid-catalyzed rearrangement. winetocellar.co.nz The initial step is a rearrangement of the allylic alcohol to yield megastigm-5-en-3,4,9-triol 3-O-glucoside. winetocellar.co.nz Subsequent acid-catalyzed reactions are thought to lead to the formation of 3-hydroxytheaspirane 3-O-glucoside, which can then dehydrate to form the final this compound structure. winetocellar.co.nzopenagrar.de

Further research has identified additional precursors, expanding the proposed biosynthetic network. Glycoconjugated forms of diastereoisomeric 1-(3-hydroxybutyl)-6,6-dimethyl-2-methylene-3-cyclohexen-1-ols have been identified as novel natural precursors in Riesling wine. openagrar.deopenagrar.de Model degradation studies confirmed that under the acidic conditions typical of wine (e.g., pH 3.2), these precursors readily degrade to form isomeric vitispiranes. openagrar.deopenagrar.de This suggests a pathway where a reactive hydroxy function at the C-3 position, after acid-catalyzed dehydration, generates this novel precursor, which then cyclizes to form this compound. openagrar.de The formation of different this compound stereoisomers is dependent on the stereochemistry of these precursors and the specific reaction pathways during aging. winetocellar.co.nz

In Situ Formation and Degradation Dynamics of this compound Precursors

The formation of this compound precursors occurs in situ within the grape berry, while their degradation into the volatile this compound primarily happens during vinification and subsequent aging. researchgate.netucdavis.edu The initial precursors, C40 carotenoids, are synthesized and accumulate in the grape skins, where they play roles in photosynthesis and photoprotection. researchgate.net

The accumulation of carotenoids is influenced by viticultural practices and environmental conditions. ucdavis.edu For instance, increased sun exposure on grape bunches, particularly after veraison (the onset of ripening), has been shown to increase the levels of norisoprenoid precursors. ajevonline.orgucdavis.edu While carotenoid levels generally decrease as the grape matures, the pool of their breakdown products, the glycosidically-bound, non-aromatic precursors, builds up. ajevonline.orgmdpi.com These precursors are metabolically stable within the grape but become susceptible to transformation under the changing chemical conditions of winemaking. mdpi.com

The degradation of these non-volatile glycosidic precursors into aromatic this compound is a slow process driven by acid hydrolysis. frontiersin.orgucdavis.edu Several factors influence the kinetics of this degradation:

pH: The low pH of wine is a critical factor that catalyzes the hydrolysis of the glycosidic bonds, releasing the aglycone, and promotes the subsequent rearrangements and cyclizations to form this compound. frontiersin.orgopenagrar.de

Temperature: Elevated temperatures during storage or aging can accelerate the degradation of precursors and the formation of this compound. csic.es

Time: The formation of this compound is strongly associated with aging. ucdavis.edu While its precursors are present in the grape and young wine, significant concentrations of the volatile end product typically develop over several months or years of bottle aging. ucdavis.edu

During fermentation, some precursors may be altered by yeast activity. researchgate.net However, the primary release and transformation into this compound is a chemical process dependent on the conditions of aging, leading to its role as a key compound in the bouquet of aged wines. ucdavis.eduunito.it

Chemical Synthesis and Structural Modifications of Vitispirane

Total Synthesis Strategies for Vitispirane

The complete chemical synthesis of this compound from simple, achiral starting materials has been approached through various strategies, including both linear multi-step sequences and more convergent catalytic methods.

Multistep Reaction Sequences in this compound Synthesis

The total synthesis of this compound can be accomplished through carefully designed multi-step reaction sequences. One such approach begins with the readily available hydroxy-γ-lactone. This starting material undergoes dehydration, followed by reduction and alkylation to yield a key diol intermediate. Cyclization of this diol produces a mixture of diastereomeric iso-theaspiranes, which can be separated chromatographically. Subsequent bromination and dehydrobromination of the separated iso-theaspiranes afford the target this compound isomers. mdpi.com

Another notable multi-step synthesis involves a three-step sequence starting from theaspirane (B1216395). beilstein-journals.org This improved synthesis provides a more direct route to this compound. beilstein-journals.org The development of multi-step syntheses, sometimes involving numerous transformations, is a testament to the intricate art of organic synthesis, where each step is crucial for achieving the desired molecular architecture. acs.orgmit.eduresearchgate.net

Catalytic Approaches to this compound Synthesis (e.g., Palladium-Catalyzed Oxaspirocyclization)

Catalytic methods offer an elegant and often more efficient approach to the synthesis of complex molecules like this compound. A key catalytic strategy for this compound synthesis is the palladium(II)-catalyzed intramolecular oxaspirocyclization. acs.orgcore.ac.uk This reaction transforms a diene alcohol into the characteristic spiroether framework of this compound. acs.orgcore.ac.uk

The outcome of this oxaspirocyclization is highly dependent on the reaction conditions, particularly the solvent system. acs.orgcore.ac.uk For instance, in a mixture of water and acetic acid, the reaction exclusively yields diastereomeric allylic alcohols instead of this compound. acs.orgcore.ac.uk However, conducting the reaction in water with a strong, non-nucleophilic acid leads to the formation of a 1:1 mixture of this compound diastereomers. acs.orgcore.ac.uk An alternative procedure utilizing lithium chloride and potassium carbonate has been shown to preferentially form one of the this compound diastereomers. acs.orgcore.ac.uk This selectivity is attributed to an equilibrium between two possible π-allyl palladium complexes, where the kinetically favored intermediate is converted to this compound B before it can isomerize. core.ac.uk

The development of such catalytic cascades, where multiple bonds are formed in a single operation, represents a significant advancement in synthetic efficiency. researchgate.net

Semi-Synthetic Routes from Related Terpenoid Scaffolds (e.g., Theaspiranes)

Semi-synthetic approaches, which utilize naturally occurring or readily available starting materials, provide a valuable alternative to total synthesis. Theaspirane, a structurally related terpenoid, serves as a common precursor for the semi-synthesis of this compound.

One documented method involves a three-step conversion of theaspirane to this compound. beilstein-journals.orgresearchgate.net This process demonstrates the utility of leveraging existing complex molecular frameworks to access other valuable compounds. The preparation of vitispiranes from theaspiranes can proceed through intermediates such as allylic alcohols. pharmafeatures.com The structural similarity between theaspirane and this compound makes this transformation a logical and efficient synthetic strategy. pharmafeatures.com

Synthesis of Deuterium-Labeled this compound Analogues for Research Applications

Isotopically labeled compounds are indispensable tools in analytical chemistry, particularly for quantitative studies using stable isotope dilution assays. The synthesis of deuterium-labeled this compound has been developed for such applications. mdpi.com For example, [2H5]-vitispirane was synthesized and utilized as an internal standard for the accurate quantification of this compound in wine. mdpi.com

The introduction of deuterium (B1214612) atoms at specific positions in a molecule can be achieved through various synthetic methods, often involving the use of deuterated reagents. uomus.edu.iq These labeled analogues are crucial for obtaining precise measurements in complex matrices like wine, where they help to account for sample loss during preparation and analysis. mdpi.combeilstein-journals.org

Development and Characterization of this compound Derivatives and Analogues

The structural framework of this compound can be modified to create a variety of derivatives and analogues, potentially leading to compounds with new or enhanced properties. The synthesis and characterization of these novel molecules are an active area of research. ukm.my

One approach to generating this compound derivatives is through biocatalytic oxidation. The edible fungus Pleurotus sapidus has been shown to oxidize this compound, yielding new derivatives. beilstein-journals.orgresearchgate.net This "mushroom catalysis" can lead to the formation of enones and diastereomeric allyl alcohols through processes that may involve epoxidation followed by hydrolysis. beilstein-journals.orgresearchgate.net Three new this compound derivatives have been isolated and characterized from the oxidation of this compound with P. sapidus. researchgate.net

Another synthetic strategy involves a variant of the Prins cyclization, starting from α,β-unsaturated or heterocyclic ketones, to produce new derivatives of both theaspirane and this compound. acs.orgpharmafeatures.com These methods allow for the exploration of the chemical space around the this compound scaffold, leading to novel compounds with potentially interesting sensory or biological properties. The characterization of these new derivatives typically involves spectroscopic techniques such as FT-IR, NMR, and mass spectrometry to elucidate their structures.

Table of Synthesized this compound Derivatives

Derivative NameStarting MaterialSynthetic MethodKey Characterization DataReference(s)
This compound EnoneThis compoundBiocatalytic oxidation with Pleurotus sapidus- beilstein-journals.orgresearchgate.net
This compound Diastereomeric Allyl AlcoholsThis compoundBiocatalytic oxidation with Pleurotus sapidusSeparated by HPLC, relative stereochemistry determined by 2D-NOESY NMR beilstein-journals.orgresearchgate.net
Novel Spiroethersα,β-Unsaturated KetonesPrins Cyclization Variant- acs.orgpharmafeatures.com

Occurrence and Distribution of Vitispirane Across Biological Matrices

Distribution Patterns in Vitis vinifera Cultivars

Vitispirane is primarily formed from the degradation of carotenoids present in grapes. researchgate.netucdavis.edu Its concentration and evolution are influenced by grape variety, viticultural practices, and the maturation process.

Dynamics of this compound During Grape Berry Development and Maturation

Studies on Cabernet Sauvignon berries have shown that the application of the synthetic auxin 1-naphthaleneacetic acid (NAA) can lead to higher concentrations of this compound A and B at all sampling stages during berry development. mdpi.com In contrast, abscisic acid (ABA) treatments resulted in lower levels of these compounds. mdpi.com The concentration of this compound precursors can be influenced by canopy management techniques such as leaf removal. researchgate.net

Varietal Differences in this compound Concentrations and Profiles

Significant differences in this compound concentrations exist among various Vitis vinifera cultivars. Riesling grapes, in particular, are known to have high levels of this compound precursors. researchgate.netmdpi.com A study comparing several varieties found that Riesling wines had significantly higher concentrations of this compound than other wines such as Cabernet Franc, Chardonnay, Cabernet Sauvignon, Gewürztraminer, Merlot, Pinot Gris, Pinot Noir, and Sauvignon Blanc. researchgate.net

Muscat varieties also show consistently higher levels of total volatile norisoprenoids, including this compound, compared to Gewürztraminer. mdpi.com In a comparison between Marselan and Merlot grapes, both free-form and bound-form this compound A and B showed significantly higher concentrations in Marselan grapes. mdpi.com Similarly, a study on Cabernet Sauvignon clones revealed that after 12 months of aging, clone 169 wines contained significantly higher concentrations of this compound A and B compared to clone 191 wines. mdpi.com

Below is an interactive table summarizing the varietal differences in this compound concentrations.

Presence and Evolution of this compound in Fermented Products

During fermentation and aging, this compound precursors are converted into their volatile, aromatic forms.

Post-Fermentation Dynamics of this compound

The formation of this compound continues after fermentation. ucdavis.edu While some norisoprenoids like β-damascenone are primarily formed during fermentation, this compound tends to reach its highest concentrations after extended aging. ucdavis.edu The transformation from precursors is often driven by the acidic conditions of the wine. openagrar.deopenagrar.de Research has identified several precursors, including glycoconjugated forms, that release this compound through acid hydrolysis. openagrar.deajevonline.org

Influence of Aging and Storage Conditions on this compound Levels

Aging plays a crucial role in the development of this compound. Its concentration generally increases during bottle aging. researchgate.netsci-hub.se Studies on Weisser Riesling wines showed that the concentration of trans-vitispirane increased significantly with aging, and this increase was more prominent at a storage temperature of 30°C compared to 15°C. semanticscholar.org In another study on Valpolicella wines, an increase in this compound was observed during accelerated aging. nih.gov

The type of aging vessel can also influence this compound levels. A study comparing aging in clay-tinaja versus oak barrels found measurable amounts of this compound in wines aged in both types of vessels, suggesting its formation from the degradation of carotenoids during aging. mdpi.com In sparkling wines aged on their lees, this compound was identified as a potential aging marker. ciencia-e-vinho.com

The following interactive table displays the effect of aging on this compound concentration in different wine types.

Detection of this compound in Other Botanical Species

While predominantly associated with grapes and wine, this compound has been detected in other botanical sources. It has been identified in blackberries (Rubus) and is generally found in various fruits. foodb.ca Additionally, the this compound precursor 3,4-dihydroxy-7,8-dihydro-β-ionol 3-O-β-D-glucopyranoside has been identified in grapevine leaves, indicating the presence of its precursors in parts of the plant other than the fruit. core.ac.uk

Metabolic Production of this compound by Microorganisms (e.g., Saccharomyces cerevisiae)

The formation of this compound in matrices such as wine is a complex process that is not a direct result of de novo synthesis by microorganisms like Saccharomyces cerevisiae. Instead, the role of these microbes, particularly yeast, is primarily centered on the transformation of pre-existing precursors found in the raw materials, such as grapes. This section details the microbial contribution to the release and subsequent chemical conversion of these precursors into the volatile aroma compound, this compound.

The metabolic activity of yeast during fermentation plays a crucial, albeit indirect, role in the appearance of this compound. While yeasts like Saccharomyces cerevisiae are fundamental to alcoholic fermentation, converting sugars into ethanol (B145695) and carbon dioxide, their enzymatic machinery also contributes to the modification of various non-volatile compounds present in the must. mdpi.comnih.gov this compound is a C13-norisoprenoid, a class of compounds that originate from the enzymatic degradation of carotenoids, such as ß-carotene and lutein, within the grape berries as they ripen. ucdavis.edu These breakdown products are often stored in the grape as non-volatile, odorless glycosides. ucdavis.eduwinetocellar.co.nz

The liberation of the aromatic portion of these molecules from their sugar-bound state occurs through hydrolysis, a process that can be influenced by both the acidic conditions of the medium and the enzymatic activities of microorganisms. ucdavis.edunzic.org.nz Research has indicated that certain yeast strains possess β-glucosidase enzymes that can cleave the glycosidic bonds of these precursors. researchgate.net This enzymatic hydrolysis releases the aglycones, which are the non-sugar, volatile components.

Once released, these aglycones can undergo further chemical transformations to form this compound. For instance, one proposed pathway involves the acid-catalyzed conversion of megastigm-4-en-3,6,9-triol, which exists as a glucoside in grapes. winetocellar.co.nz The low pH environment created during fermentation by Saccharomyces cerevisiae facilitates this type of chemical reaction. Therefore, while not directly synthesizing the this compound molecule from primary metabolites, the metabolic activity of the yeast creates the conditions and provides the enzymes necessary for its formation from grape-derived precursors.

Studies have also explored the role of non-Saccharomyces yeasts, which can be present in spontaneous fermentations or used in co-inoculation with S. cerevisiae. Some of these yeasts have been found to exhibit higher levels of glycosidic enzyme activity compared to S. cerevisiae, potentially leading to a greater release of aroma precursors and influencing the final concentration of compounds like this compound. nih.gov The evolution of this compound levels can continue during the aging of fermented beverages, where slow acid hydrolysis of the remaining glycosidic precursors continues to contribute to its concentration over time. ucdavis.eduresearchgate.net

The table below summarizes the key compounds involved in the microbially-assisted formation of this compound.

Compound NameRole in this compound Formation
This compound The final C13-norisoprenoid aroma compound.
Saccharomyces cerevisiae Primary yeast in alcoholic fermentation; contributes to precursor hydrolysis through its enzymatic activity and by creating a low pH environment.
Non-Saccharomyces yeasts Can possess higher glycosidic enzyme activity, potentially enhancing the release of this compound precursors.
β-Carotene A carotenoid in grapes that serves as an initial precursor to C13-norisoprenoids.
Lutein Another carotenoid in grapes that is a precursor to C13-norisoprenoids.
Megastigm-4-en-3,6,9-triol-3-O-glucoside A specific glycosidic precursor of this compound found in grapes. winetocellar.co.nz
β-Glucosidase An enzyme produced by yeast that can hydrolyze glycosidic precursors, releasing the volatile aglycone. researchgate.net
Ethanol The primary metabolic product of yeast fermentation; contributes to the overall chemical matrix of the beverage. mdpi.com
Carbon Dioxide A major product of yeast fermentation. mdpi.com

Factors Influencing Vitispirane Accumulation and Biotransformation

Viticultural and Environmental Determinants of Vitispirane Content

The foundation for this compound concentration in wine is laid in the vineyard, where environmental conditions and viticultural practices dictate the biosynthesis of its carotenoid precursors.

Sunlight exposure on grape clusters is a significant factor in the accumulation of C13-norisoprenoid precursors, including those of this compound. acs.orgresearchgate.net Increased light and temperature can lead to higher concentrations of these compounds. researchgate.net Studies have demonstrated that practices such as leaf removal, which increases sunlight exposure to the fruit zone, can enhance the levels of this compound precursors. acs.orgresearchgate.net

One study on Riesling grapes found that the timing of leaf removal is critical. acs.orgresearchgate.net Leaf removal performed 33 days after berry set resulted in a significant increase in total this compound in the juice compared to earlier or later removals or a control group with no leaf removal. acs.orgresearchgate.net This suggests a specific developmental window during which the grape is most responsive to sunlight for the synthesis of these precursors. The increased light exposure is thought to stimulate the production of carotenoids, which are the parent compounds of this compound. researchgate.net

Table 1: Effect of Leaf Removal Timing on Total this compound in Riesling Juice

Treatment (Days Past Berry Set)Total this compound (µg/L)
Control (No Leaf Removal)54 - 87
2Not significantly different from control
33Significantly higher than control
68Not significantly different from control

Source: Adapted from Kwasniewski et al., 2010. acs.orgresearchgate.net

The influence of water availability and irrigation on this compound formation is complex and appears to be variety-dependent. While extensive research has been conducted on the impact of vine water status on grape composition, the results regarding C13-norisoprenoids are not always consistent due to variations in irrigation strategies, grape varieties, and other agricultural conditions.

In a study on Malbec and Syrah grapes, irrigation frequency and amount showed no significant influence on the free or bound forms of C13-norisoprenoids in Syrah wines. However, the concentration of bound-form this compound in Malbec wines was affected by the amount of irrigation. Specifically, imposing a water deficit on the vines can be a strategy to alter grape and wine quality, and this can extend to the profile of volatile compounds and their precursors. americanvineyardmagazine.com

Further research has shown that applying 35% of the estimated crop evapotranspiration (ETc) both before and after veraison resulted in higher concentrations of bound-form TDN and this compound in Syrah berries. This indicates that controlled water stress at specific phenological stages can promote the accumulation of this compound precursors.

Canopy management practices are crucial in regulating the microclimate around the grape clusters, which in turn affects the synthesis of aroma precursors. researchgate.netoregonstate.edu Practices such as leaf removal, shoot thinning, and altering the trellis system can modify the light exposure and temperature of the fruit, thereby influencing the carotenoid profile and the subsequent levels of this compound precursors. researchgate.netresearchgate.net

As mentioned previously, the timing of leaf removal can significantly impact the concentration of this compound precursors. acs.orgresearchgate.net A study demonstrated that leaf removal one month after berry set led to elevated total amounts of both TDN and this compound precursors in the must and wine of Riesling grapes. researchgate.net Excessive canopy density can lead to shaded fruit, which may have lower concentrations of certain C13-norisoprenoids compared to sun-exposed grapes. researchgate.net However, excessive exposure can also have negative effects, indicating that a balanced canopy is essential for optimal precursor development. researchgate.net

Climate change is anticipated to have a significant impact on viticulture and wine characteristics, including the aromatic profile. itjfs.comitjfs.com Rising temperatures and increased solar radiation associated with climate change are expected to influence the accumulation of C13-norisoprenoids. researchgate.net Grapes exposed to higher temperatures and more light tend to have higher concentrations of these compounds. researchgate.net

Enological and Post-Harvest Processing Parameters Affecting this compound

The transformation of non-volatile precursors into aromatic this compound largely occurs during winemaking and aging. Therefore, enological practices play a pivotal role in determining the final concentration of this compound in the wine.

Fermentation is a critical stage for the release of this compound from its precursors. Research has shown that the total concentration of this compound increases significantly during fermentation and is not correlated with its initial concentration in the grape juice. acs.org This indicates that the yeast and the fermentation conditions are key drivers of this compound formation.

While the direct impact of specific yeast strains on this compound formation is an area of ongoing research, it is known that yeast can influence the aromatic profile of wine through various metabolic activities. mdpi.commdpi.comresearchgate.net Some yeast strains possess enzymatic activities that can hydrolyze glycosidically bound aroma precursors, releasing the volatile compounds. It has been noted that at least one glycosylated precursor of TDN can be partially reduced by yeast during fermentation to yield a glycosylated precursor of this compound. researchgate.net This suggests that yeast metabolism can directly contribute to the pool of this compound precursors available for later transformation. The selection of yeast strains, therefore, presents an opportunity to modulate the final concentration of this compound in wine. researchgate.net Fermentation temperature can also play a role, as it affects yeast metabolism and the kinetics of chemical reactions. mdpi.com

Post-Fermentation Treatments and Their Impact on this compound

Following alcoholic fermentation, wines undergo various treatments to ensure clarity, stability, and desired sensory characteristics. These processes can significantly influence the concentration of aroma compounds, including this compound and its precursors. The primary post-fermentation treatments affecting this compound are clarification techniques and enzymatic applications.

Clarification: Fining and Filtration

Clarification is a crucial step in winemaking aimed at removing suspended particles such as dead yeast cells, bacteria, and colloidal matter to achieve a clear and stable wine. nih.govwikipedia.org This process, which includes fining and filtration, can, however, impact the aromatic profile.

Fining involves adding a substance (fining agent) to the wine that binds with suspended particles, forming larger aggregates that precipitate and can be easily removed. wikipedia.org While effective for clarification, this process carries the risk of removing soluble substances, including aroma compounds and their precursors. wikipedia.orghealthiestpour.com Research on other aroma compounds, such as rotundone, has shown that fining agents can have a minor, though statistically significant, reductive effect on their concentration. researchgate.net Given that this compound precursors are often complex molecules, it is plausible that they may be partially removed during fining, thereby reducing the potential for future this compound formation during aging.

Filtration, which physically removes particles by passing the wine through a membrane, can also lead to a decrease in the concentration of volatile compounds. nih.gov Studies on 'Italian Riesling' icewine demonstrated that both fining and mechanical clarification methods, particularly membrane filtration, led to a decrease in the categories and content of volatile compounds. nih.gov This reduction can occur through the removal of precursors or the direct adsorption of the aroma compounds onto the filter material.

Enzymatic Treatments

The application of specific enzymes post-fermentation presents an opportunity to enhance the aromatic profile of wine. Many aroma compounds, including this compound, exist in grape must and young wine as non-aromatic glycosidic precursors—a volatile aglycone bound to a sugar molecule. ucdavis.eduopenagrar.deresearchgate.net The acidic conditions of wine and the enzymatic activity of yeast during fermentation can hydrolyze these bonds, releasing the free, aromatic compound. researchgate.net

This release can be further encouraged post-fermentation through the addition of commercial enzyme preparations with β-glycosidase activity. mdpi.comscottlab.com These enzymes specifically target the glycosidic bonds of precursors, liberating a range of volatile compounds. mdpi.com While research often focuses on terpenes, the same mechanism applies to C13-norisoprenoid precursors. openagrar.de The targeted use of these enzymes can, therefore, be a tool to increase the concentration of free this compound, transforming it from its bound, non-aromatic state into its active, sensory-impactful form.

Storage and Aging Protocols and Their Effect on this compound Evolution

This compound is pre-eminently a compound associated with wine aging. ucdavis.edu Its concentration is typically below the sensory threshold in young wines but increases significantly over time as the wine matures in the bottle or barrel. researchgate.net This evolution is not merely a function of time but is profoundly influenced by a complex interplay of chemical and physical parameters, including temperature, oxygen availability, and the intrinsic pH of the wine. ucp.ptnih.gov

The Role of Time

Extended aging is the primary condition required for the development of this compound. ucdavis.edu The transformation from its precursors is a slow chemical process. Studies on Port wines provide a clear illustration of this temporal evolution. In a comparison between young and old Port wines, the concentration of this compound, along with other norisoprenoids like 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN) and 2,2,6-trimethylcyclohexanone (B1581249) (TCH), was observed to increase significantly with age. ucp.pt For instance, Port wines aged for over 40 years showed this compound levels up to five times higher than those found in young Ports. ucp.pt

Table 1: Evolution of Norisoprenoid Concentrations in Port Wine with Aging

This table illustrates the change in relative concentrations of key C13-norisoprenoids during the aging of Port wine. Concentrations are expressed as a ratio of the compound area to the internal standard area.

CompoundYoung Port Wines (n=14)10-Year-Old Port Wines (n=12)20-Year-Old Port Wines (n=12)30-Year-Old Port Wines (n=9)"Over 40" Port Wines (n=12)
This compound 0.120.230.350.450.61
TDN 0.080.370.680.951.21
TCH 0.150.250.320.390.43
β-damascenone 1.000.580.410.320.21
β-ionone 0.850.450.310.230.15

Data sourced from a study on nor-isoprenoid profiles during Port wine aging. ucp.pt

Influence of Storage Parameters

The rate and extent of this compound formation are heavily dependent on the conditions under which the wine is stored. Key factors include temperature, pH, and oxygen.

pH: The acidic environment of wine is a critical catalyst for the formation of this compound. nih.gov A lower pH (higher acidity) promotes the acid-catalyzed degradation of glycosidically bound precursors, leading to higher concentrations of the free volatile compound. openagrar.deucp.pt This is a primary reason why grape varieties with high acidity, such as Riesling, are known to develop significant levels of related norisoprenoids like TDN during aging. ucp.pt

Oxygen: The influence of oxygen on this compound is complex. Limited oxygen exposure, such as the micro-oxygenation that occurs through a cork or during barrel aging, is essential for many positive aging-related developments in wine. nih.govinfowine.com For this compound, oxygen appears to promote its formation initially. However, excessive or high levels of oxygen can be detrimental. In experimental settings with high oxygen regimes, the levels of norisoprenoids, including this compound, were found to decrease after a certain amount of oxygen had been consumed. researchgate.netucp.pt This suggests that while a small amount of oxygen is beneficial for its formation, this compound itself can be degraded under highly oxidative conditions.

Table 2: Impact of Storage and Aging Parameters on this compound Formation

This table summarizes the influence of key environmental factors on the evolution of this compound during wine aging.

ParameterEffect on this compound FormationResearch Findings
Time Positive Concentration significantly increases with extended aging; levels in 40+-year-old wines can be 5x higher than in young wines. ucp.pt
Temperature Positive (Accelerates) Higher temperatures increase the rate of formation reactions, especially in conjunction with low pH. ucp.ptagrovin.com
pH Positive (Low pH) Lower pH (higher acidity) promotes the acid-catalyzed hydrolysis of precursors, leading to increased this compound. openagrar.deucp.pt
Oxygen Complex Low levels of oxygen appear to promote formation, while high levels can lead to degradation of the compound. researchgate.netucp.pt

Advanced Analytical Methodologies for Vitispirane Determination

Chromatographic Separation Techniques for Vitispirane Analysis

Chromatography is the cornerstone of this compound analysis, enabling its separation from a multitude of other volatile and non-volatile compounds present in complex samples. Both gas and liquid chromatography are employed, each offering distinct advantages for analyzing the parent compound or its precursors.

Gas chromatography is the standard method for the separation of volatile terpenoids like this compound. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) provides enhanced separation power compared to conventional one-dimensional GC, which is particularly beneficial for complex samples like wine. mdpi.com The increased peak capacity and sensitivity of GC×GC allow for the detection and identification of a significantly larger number of volatile compounds. mdpi.com

Multidimensional gas chromatography (MDGC) is a powerful technique used for the enantioselective analysis of this compound isomers. One study successfully determined the enantiomeric distribution of this compound in Riesling wine using an on-line coupled MDGC-MS system. core.ac.uk This involved a column combination of DB-Wax and 2,6-Di-O-methyl-3-O-pentyl-β-cyclodextrin. core.ac.uk The analysis revealed that while the (2R,5R)/(2S,5S)-vitispirane enantiomers were present in nearly racemic proportions, the (2S,5R)-isomer was predominant over the (2R,5S)-isomer. core.ac.uk

Table 1: Enantiomeric Distribution of this compound in Riesling Wine via MDGC-MS

Enantiomeric Pair Isomer Elution Order Relative Abundance
(2R,5R) / (2S,5S) (2S,5S)-Vitispirane 1 ~50%
(2R,5R)-Vitispirane 2 ~50%
(2R,5S) / (2S,5R) (2R,5S)-Vitispirane 3 Minor
(2S,5R)-Vitispirane 4 Major

Data sourced from a study on Riesling wine analysis. core.ac.uk

While GC is ideal for volatile compounds, liquid chromatography is essential for the analysis of non-volatile this compound precursors, which are often present as glycosides. Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have been developed as scalable alternatives to GC for the chiral separation of spirocyclic terpenoids, including this compound. nih.gov A screening of various mobile phases and 16 different commercially available chiral stationary phases (CSPs), primarily polysaccharide-based, led to successful protocols for separating several racemic spirocyclic terpenoids. nih.gov SFC, in particular, was found to be very effective for separating these low-polarity, volatile compounds. nih.gov

Droplet countercurrent chromatography (DCCC) has been a key technique for the preparative separation of glycosidic isolates from wine. openagrar.de This all-liquid chromatographic method allows for the fractionation of complex glycosidic mixtures, which can then be hydrolyzed to release this compound and other C13-norisoprenoids for further analysis. openagrar.de The use of DCCC led to the discovery of multiple this compound precursors in Riesling wine. openagrar.de

Mass Spectrometric Detection and Quantification of this compound

Mass spectrometry (MS) is the definitive detection method for this compound, providing high sensitivity and structural information. When coupled with chromatography, it allows for precise identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is the most common laboratory method for measuring norisoprenoids, including this compound. ucdavis.edu The technique often involves a sample preparation step, such as headspace solid-phase microextraction (HS-SPME), to extract and concentrate the volatile compounds before they are introduced into the GC-MS system. researchgate.netresearchgate.net Analysis is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. researchgate.netacs.org For this compound, characteristic mass-to-charge ratio (m/z) fragments, such as 192 and 142, are monitored. researchgate.net

Tandem mass spectrometry (GC-MS/MS), using techniques like selected reaction monitoring (SRM), offers even greater selectivity by monitoring a specific fragmentation of a selected precursor ion. acs.org This minimizes matrix interference and improves the accuracy of quantification. Studies have shown that comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC-TOF-MS) provides superior separation and identification capabilities compared to conventional GC-MS for wine volatiles like this compound. mdpi.com

The analysis of non-volatile, glycosidically bound this compound precursors requires the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the direct analysis of these complex molecules without the need for prior hydrolysis. On-line coupled LC-MS/MS has been successfully used to identify the this compound precursor 3,4-dihydroxy-7,8-dihydro-β-ionol 3-O-β-D-glucopyranoside in Riesling wine and grapevine leaves. core.ac.uk The analysis typically involves peracetylation of the glycosidic extracts, separation by LC, and subsequent analysis by a triple-stage quadrupole mass spectrometer, often using a soft ionization technique like atmospheric pressure chemical ionization (APCI). core.ac.uk

For the most accurate and precise quantification of this compound, stable isotope dilution analysis (SIDA) is the gold standard. ajevonline.orgresearchgate.net This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled this compound) to the sample at the beginning of the analytical procedure. ajevonline.org Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-behaves throughout extraction, cleanup, and chromatographic analysis, effectively correcting for any sample loss or matrix effects. researchgate.net

The quantification is based on the ratio of the MS signal of the native analyte to that of the labeled internal standard. The SIDA method developed for this compound in wine has proven to be rapid, sensitive, and accurate, with a reliable quantitation limit down to 500 ng/L in a 5 mL wine sample. ajevonline.org This methodology has been crucial for re-determining the concentration levels of this compound in wines like Riesling with high accuracy. acs.org

Table 2: this compound Concentrations in Various Wines Determined by SIDA-GC-MS

Wine Varietal This compound Concentration Range (µg/L)
Riesling 10s of µg/L (e.g., 58.6 µg/L in one sample)
Chardonnay Detection limit to 11
Sauvignon blanc Detection limit to 11
Cabernet Sauvignon Detection limit to 11
Pinot noir Detection limit to 11

Data sourced from a study analyzing 17 commercial red and white wines. ajevonline.org

Chiro-Specific Analysis and Enantiodifferentiation Methods for this compound Isomers

The stereochemistry of this compound is a critical aspect of its sensory properties, as different stereoisomers are reported to possess distinct aroma profiles. nih.gov For instance, pure (R,R)- and (S,S)-vitispirane are associated with floral and fruity aromas, while the (S,R)- and (R,S)-isomers impart woody and exotic flower scents. nih.gov Consequently, analytical methods capable of separating and quantifying individual this compound enantiomers are essential for accurately characterizing its contribution to the aroma of products like wine.

A key technique for the enantiodifferentiation of this compound isomers is on-line coupled multidimensional gas chromatography-mass spectrometry (MDGC-MS). core.ac.uk Research on Riesling wines successfully employed this method to determine the enantiomeric composition of vitispiranes for the first time. core.ac.uk In this approach, a partial separation of the diastereomeric pairs—(2R,5R)/(2S,5S) and (2R,5S)/(2S,5R)—is first achieved, and then each pair is separately transferred to a chiral column for enantioseparation. core.ac.uk This two-step process is necessary to prevent partial overlapping of the isomers and ensure accurate quantification. core.ac.uk

The specific column combination used in these studies was a DB-Wax column coupled with a 2,6-di-O-methyl-3-O-pentyl-ß-cyclodextrin (DMP-ß-cyclodextrin) chiral column. core.ac.uk The elution order of the enantiomers was confirmed using optically pure reference compounds. core.ac.uk Findings from the analysis of Riesling wines revealed that the (2R,5R)/(2S,5S)-enantiomers were present in nearly racemic proportions, whereas the (2S,5R)-isomer was found in excess compared to its (2R,5S) counterpart. core.ac.uk

Beyond gas chromatography, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) present alternative methods for the chiral separation of racemic spirocyclic terpenoids like this compound. kutechfirm.com Studies have tested various polysaccharide-based chiral stationary phases (CSPs), such as CHIRALPAK and CHIRALCEL, demonstrating the efficient separation of these compounds. kutechfirm.com These liquid chromatography techniques are particularly advantageous for thermally labile compounds and can be scaled to a preparative level to isolate individual enantiomers. kutechfirm.com

Table 1: Enantiomeric Distribution of this compound in Riesling Wine by MDGC-MS

Diastereomeric Pair Isomer Percentage
(2R,5R) / (2S,5S) (2R,5R)-Vitispirane ~50%
(2S,5S)-Vitispirane ~50%
(2R,5S) / (2S,5R) (2R,5S)-Vitispirane In minority
(2S,5R)-Vitispirane In excess

Source: Based on findings from on-line coupled MDGC-MS analysis. core.ac.uk

Methodological Considerations for Sample Preparation and Extraction of this compound

The accurate determination of this compound in complex matrices such as wine necessitates robust and efficient sample preparation and extraction techniques. The goal is to isolate and preconcentrate the analyte from the sample matrix, which can contain a vast array of other volatile and non-volatile compounds. uevora.pt

Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solventless method for the analysis of wine volatiles, including C13-norisoprenoids like this compound. researchgate.netresearchgate.net This technique involves exposing a fiber coated with a sorbent material to the headspace above the sample. Volatile compounds adsorb onto the fiber and are subsequently desorbed into the injector of a gas chromatograph. researchgate.net The choice of fiber coating is crucial for extraction efficiency. For a broad range of wine volatiles, including this compound, a triphasic fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) has been shown to provide the best extraction efficiency compared to other fiber types. uevora.ptup.ptresearchgate.net

Optimization of HS-SPME parameters is critical for method performance. Key variables include sample volume, extraction time, and temperature. up.ptresearchgate.net For instance, studies have shown that for analyzing varietal compounds in grapes, higher extraction temperatures (e.g., 60 °C) and specific extraction times (e.g., 40 minutes) yield better results for terpenes and C13-norisoprenoids. uevora.pt The addition of salt (e.g., NaCl) to the sample can also enhance the extraction of volatile compounds by increasing their vapor pressure. uevora.ptresearchgate.net

Stir Bar Sorptive Extraction (SBSE) is another sensitive, solvent-free technique that has proven effective for analyzing wine volatiles. openagrar.de SBSE utilizes a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS) than an SPME fiber, resulting in a higher extraction capacity and potentially greater sensitivity. openagrar.de The stir bar is placed directly into the liquid sample (or in the headspace) to extract analytes, followed by thermal desorption for GC-MS analysis. openagrar.de SBSE has been successfully applied to quantify vitispiranes in wines, demonstrating its utility in aroma profiling. researchgate.netopenagrar.de

Liquid-Liquid Extraction (LLE) represents a more traditional approach. For example, continuous LLE with a solvent like pentane (B18724) over an extended period (e.g., 48 hours) has been used to extract this compound from wine samples prior to MDGC-MS analysis. core.ac.uk While effective, LLE methods are more time-consuming and require significant volumes of organic solvents compared to SPME and SBSE.

A more recent method, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), involves an extraction with acetonitrile (B52724) followed by a partitioning step using salts and a clean-up step with dispersive solid-phase extraction (dSPE). oiv.int While primarily developed for pesticide residue analysis, its principles can be adapted for other analytes in complex matrices. oiv.int

Table 2: Comparison of this compound Extraction Methods

Method Principle Advantages Key Parameters/Materials
HS-SPME Adsorption of headspace volatiles onto a coated fiber. Solvent-free, simple, automatable, good for volatile compounds. researchgate.net Fiber coating (e.g., DVB/CAR/PDMS), extraction time and temperature, sample volume, salt addition. uevora.ptup.pt
SBSE Adsorption of volatiles onto a coated magnetic stir bar. Solvent-free, high sensitivity due to larger sorbent volume. openagrar.de PDMS-coated stir bar, extraction time, direct immersion or headspace mode. openagrar.de
LLE Partitioning of analytes between the sample and an immiscible solvent. Well-established, effective for a wide range of compounds. Solvent (e.g., Pentane), extraction time, solvent-to-sample ratio. core.ac.uk

| QuEChERS | Acetonitrile extraction followed by salting-out and dSPE cleanup. | Fast, high-throughput, uses minimal solvent. oiv.int | Acetonitrile, magnesium sulphate, sodium chloride, dSPE sorbents (e.g., APS). oiv.int |

Table 3: List of Chemical Compounds

Compound Name
Acetonitrile
Blumenol B
Divinylbenzene
Pentane
Polydimethylsiloxane
Riesling acetal
Sodium chloride
Theaspirone
This compound
(2R,5R)-Vitispirane
(2S,5S)-Vitispirane
(2R,5S)-Vitispirane

Biochemical Roles and Metabolic Context of Vitispirane

Interrelationships of Vitispirane with Other C13-Norisoprenoids (e.g., TDN, β-Damascenone)

C13-norisoprenoids are a class of aromatic compounds derived from the degradation of carotenoids. researchgate.netoeno-one.eu this compound shares a common biosynthetic origin with other key C13-norisoprenoids like 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN) and β-damascenone, leading to intricate interrelationships in their formation. ucdavis.eduresearchgate.net

The biosynthesis of these compounds begins with the enzymatic cleavage of C40 carotenoids, such as β-carotene, lutein, violaxanthin, and neoxanthin (B191967), by carotenoid cleavage dioxygenase (CCD) enzymes. mdpi.comresearchgate.netnih.gov This initial step produces various smaller, volatile and non-volatile compounds. These precursor compounds can then undergo further enzymatic and acid-catalyzed reactions during processes like fruit ripening and wine aging to form the final aromatic norisoprenoids. researchgate.netmdpi.com

Key Precursor Relationships and Formation Pathways:

Shared Precursors: Research suggests that this compound and TDN may arise from common precursors. openagrar.de A proposed pathway for this compound formation in Riesling wine involves a hypothetical triol intermediate that could also be a key in the genesis of TDN. openagrar.de The presence of shared precursors and similar formation conditions can lead to a correlation between the concentrations of this compound and TDN in wine. oeno-one.eu

Formation from Glycosidically Bound Precursors: Many C13-norisoprenoids, including this compound, exist in plants as non-volatile, odorless glycosidic conjugates. ucdavis.edumdpi.com During fermentation and aging, acid hydrolysis releases the volatile aglycones, such as this compound, TDN, and β-damascenone. ucdavis.eduopenagrar.de Studies have identified multiple glycosidically bound precursors for each of these compounds, indicating a complex network of formation pathways. openagrar.de

Distinct Formation Timelines: While they share precursor pathways, the formation of different C13-norisoprenoids can occur at different stages. For instance, β-damascenone tends to form primarily during fermentation, while this compound and TDN concentrations often increase significantly during extended aging. ucdavis.edu In a study on Pinot noir grapes, total β-damascenone, TDN, and this compound all increased dramatically during the later stages of ripening. nih.gov

Factors Influencing the Norisoprenoid Profile:

The final concentration and ratio of different C13-norisoprenoids are influenced by several factors:

Grape Variety: Different grape varieties exhibit distinct profiles of C13-norisoprenoids, suggesting a genetic basis for the regulation of their biosynthetic pathways. mdpi.com

Environmental Conditions: Sunlight exposure and temperature can significantly impact the carotenoid content in grapes and their subsequent degradation into norisoprenoids. scielo.org.zaresearchgate.net For example, increased sun exposure can lead to higher concentrations of C13-norisoprenoids. scielo.org.za

Winemaking and Aging Practices: The conditions of fermentation and aging, particularly pH and temperature, play a crucial role in the acid-catalyzed conversion of precursors to aromatic norisoprenoids. researchgate.netresearchgate.net

Interactive Data Table: Key C13-Norisoprenoids and their Characteristics

CompoundCommon Precursor(s)Typical Formation PeriodKey Sensory Descriptors
This compound Carotenoids (e.g., β-carotene) ucdavis.edu, Hypothetical triol intermediates openagrar.deRipening, Wine Aging ucdavis.edunih.govFloral, Fruity, Woody, Eucalyptus-like ucdavis.edu
TDN Carotenoids (e.g., Lutein) scielo.org.za, Hypothetical triol intermediates openagrar.deWine Aging ucdavis.eduresearchgate.netPetrol, Kerosene (B1165875) ucdavis.eduresearchgate.net
β-Damascenone Carotenoids (e.g., Neoxanthin) researchgate.netscielo.org.zaFermentation, Ripening ucdavis.edunih.govFruity, Floral ucdavis.edu

Investigation of Potential Biological Functions in Plants (e.g., Constitutive Defense Mechanisms)

While the role of this compound as an aroma compound is well-established, its biological functions within the plant itself are less understood. However, as a secondary metabolite, it is likely involved in the plant's interaction with its environment, including defense mechanisms. scitechnol.com

Plants produce a vast array of secondary metabolites, such as terpenoids and phenolics, which are not essential for primary growth but play crucial roles in defense against herbivores, pathogens, and abiotic stresses. scitechnol.comnih.govscitechnol.com The production of these compounds can be constitutive (always present) or induced upon attack. scitechnol.comanselfarm.com

Potential Roles of this compound in Plant Defense:

Herbivore Deterrence: Some C13-norisoprenoids and other terpenoid compounds are known to have insecticidal or anti-feedant properties. anselfarm.comontosight.ai The characteristic odor of this compound could potentially act as a repellent to certain herbivores.

Antimicrobial Properties: Research has suggested that this compound may possess antimicrobial properties, which could help protect the plant from pathogenic fungi and bacteria. ontosight.ai

Abiotic Stress Response: The synthesis of carotenoids, the precursors to this compound, is known to be influenced by abiotic factors like light and temperature. scielo.org.za Carotenoids themselves play a crucial role in photoprotection. scielo.org.za The subsequent formation of norisoprenoids like this compound could be part of a broader stress response mechanism. nih.gov Flavonoids, another class of secondary metabolites, are known to protect plants against UV radiation and oxidative stress. scitechnol.commdpi.com

Although direct evidence for the specific role of this compound in constitutive plant defense is still emerging, its origin from the carotenoid pathway, which is intrinsically linked to plant protection, suggests a potential defensive function. scielo.org.zafrontiersin.org

Exploration of this compound Interactions within Cellular Metabolic Pathways (Non-Clinical Focus)

This compound is a product of the vast and interconnected network of metabolic pathways within a plant cell. Its biosynthesis is intricately linked to primary and secondary metabolism.

The initial building blocks for carotenoid biosynthesis are supplied by the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids. mdpi.comoeno-one.eu This pathway produces the isoprene (B109036) units that are the fundamental components of all terpenoids, including carotenoids. oeno-one.euulisboa.pt

Key Metabolic Intersections:

Isoprenoid Pathway: The MEP pathway is a central hub in plant metabolism, also providing precursors for other essential molecules like chlorophylls, gibberellins (B7789140) (plant hormones), and abscisic acid (a key phytohormone in stress response and ripening). nih.govoeno-one.eu

Phytohormone Regulation: The cleavage of carotenoids not only leads to C13-norisoprenoids but also to the production of the phytohormone abscisic acid (ABA). nih.gov ABA plays a critical role in regulating grape berry ripening, a period during which the accumulation of this compound precursors occurs. nih.govvt.edu Research has shown that the transcription factor VviWRKY24 promotes ABA biosynthesis, which in turn can influence the accumulation of β-damascenone. nih.gov This highlights a potential regulatory link between phytohormone signaling and norisoprenoid biosynthesis.

Gene Regulation: The expression of carotenoid cleavage dioxygenase (CCD) genes is a key regulatory point in the formation of C13-norisoprenoids. mdpi.commdpi.com Different CCD genes (e.g., VvCCD1, VvCCD4a, VvCCD4b) show distinct expression patterns during berry development, suggesting they have specific roles in producing different norisoprenoids. mdpi.commdpi.com Understanding the factors that regulate the expression of these genes is crucial for deciphering the control of this compound production.

The study of grapevine-specific metabolic pathway databases, such as VitisCyc, provides a framework for understanding the complex network of reactions leading to compounds like this compound. frontiersin.org These databases integrate genomic and metabolic data to map out the intricate web of biosynthesis, catabolism, and energy-related pathways within the plant. frontiersin.org

Q & A

Q. What is the role of Vitispirane in wine aroma profiles, and how is its concentration measured experimentally?

this compound contributes to aged wine aromas, particularly in varieties like Riesling and Gewürztraminer. To quantify its levels, gas chromatography-mass spectrometry (GC-MS) is typically employed, with calibration curves derived from reference standards. Researchers should validate methods using triplicate analyses to ensure precision, as demonstrated in studies comparing experimental and reference retention indices . Linear regression models (e.g., y=0.2614x0.0299y = 0.2614x - 0.0299) can correlate this compound A with related compounds like TDN (1,1,6-trimethyl-1,2-dihydronaphthalene), as shown in fermentation trials with non-Saccharomyces yeasts .

Q. What are the standard protocols for isolating this compound from complex matrices like wine?

Solid-phase microextraction (SPME) or liquid-liquid extraction followed by GC-MS is widely used. Researchers must optimize parameters (e.g., fiber type, extraction time) to minimize interference from co-eluting compounds like α-cedrene. Evidence suggests including internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How do environmental factors (e.g., temperature, pH) influence this compound formation during fermentation?

Controlled lab-scale fermentations with varying pH (3.0–4.0) and temperature (15–25°C) are recommended. Data from sequential inoculations of Lachancea thermotolerans and Saccharomyces cerevisiae show temperature-dependent increases in this compound A levels, with R² values >0.98 in regression models .

Advanced Research Questions

Q. How do non-Saccharomyces yeast strains modulate this compound synthesis, and what experimental designs can isolate their metabolic contributions?

Sequential inoculation strategies (e.g., Torulaspora delbrueckii followed by S. cerevisiae) can dissect yeast-specific effects. For example, Pichia kluyveri in red wine fermentations elevates this compound A by 30% compared to spontaneous fermentations. Researchers should use metabolomic profiling (untargeted GC-MS) and ANOVA to differentiate strain-specific pathways .

Q. What statistical methods resolve contradictions in this compound-TDN correlation studies across wine varieties?

Conflicting correlations (e.g., stronger in white vs. red wines) require multivariate analysis (PCA or PLS regression) to account for confounding variables like grape terroir or oak aging. Evidence from subfigures 7a and 7b highlights divergent R² values (0.9854 vs. 0.9898) between Gewürztraminer and Riesling, suggesting varietal thresholds for precursor conversion . Iterative qualitative analysis, as proposed in social science frameworks, can identify outliers or contextual factors .

Q. How can researchers validate the identity of novel this compound derivatives without reference standards?

High-resolution MS (HRMS) coupled with NMR spectroscopy is critical. For example, isotopic labeling (¹³C-glucose) in fermentation experiments can trace precursor pathways. Researchers must report fragmentation patterns and compare calculated/experimental retention indices, as outlined in analytical chemistry guidelines .

Q. What methodologies address the limited bioavailability of this compound precursors in experimental models?

In vitro assays using synthetic precursors (e.g., megastigma-3,9-diol) under simulated wine conditions (ethanol, low pH) can mimic natural degradation. Kinetic studies with time-series sampling (0–24 months) and Arrhenius modeling are recommended to extrapolate aging effects .

Methodological Considerations

  • Data Interpretation : Use mixed-methods approaches (e.g., combining GC-MS with sensory panels) to link chemical data to perceived aroma .
  • Ethical Reporting : Disclose limitations in compound identification (e.g., unavailability of this compound I/II standards) to avoid overinterpretation .
  • Replicability : Publish raw chromatograms and regression equations to enable cross-lab validation, aligning with journal requirements for supplementary data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.